4-(2-Chlorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride
Overview
Description
4-(2-Chlorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride is a chemical compound that belongs to the class of organic compounds known as tetrahydropyridines. This compound features a chlorophenyl group attached to a tetrahydropyridine ring, and it is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Chlorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride typically involves the following steps:
Formation of the Tetrahydropyridine Ring: The tetrahydropyridine ring can be synthesized through a cyclization reaction of a suitable precursor, such as a dihydropyridine derivative.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction, where a chlorophenyl derivative reacts with the tetrahydropyridine ring.
Formation of the Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the tetrahydropyridine derivative with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 4-(2-Chlorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure and properties.
Substitution: Substitution reactions can introduce different substituents onto the tetrahydropyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions typically involve nucleophiles such as halides or amines, and the reactions are carried out under specific conditions to favor the desired product.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of this compound, which can have different chemical and physical properties.
Scientific Research Applications
4-(2-Chlorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride is used in various scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: It is employed in biological studies to investigate its effects on biological systems and its potential as a therapeutic agent.
Medicine: The compound is explored for its medicinal properties, including its potential use in drug development.
Industry: It is utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism by which 4-(2-Chlorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism of action depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
4-(2-Chlorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride can be compared with other similar compounds, such as:
4-(3-Chlorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride: This compound has a similar structure but with a different position of the chlorine atom on the phenyl ring.
4-(4-Chlorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride: This compound has the chlorine atom in a different position compared to the 2-chlorophenyl variant.
Properties
IUPAC Name |
4-(2-chlorophenyl)-1,2,3,6-tetrahydropyridine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN.ClH/c12-11-4-2-1-3-10(11)9-5-7-13-8-6-9;/h1-5,13H,6-8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPDVAUQNCUGMKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC=C1C2=CC=CC=C2Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.